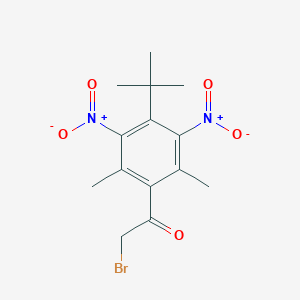

2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone

Beschreibung

2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone is a highly substituted aromatic ketone featuring a bromoacetophenone backbone with multiple functional groups: a tert-butyl group at the para position, methyl groups at the 2- and 6-positions, and nitro groups at the 3- and 5-positions. This compound’s structural complexity confers unique physicochemical properties, including high thermal stability and reactivity, making it valuable in synthetic chemistry, particularly in the development of energetic materials or pharmaceutical intermediates. The electron-withdrawing nitro groups and sterically bulky tert-butyl substituent influence its electronic and steric profiles, affecting its reactivity in nucleophilic substitution or condensation reactions .

Eigenschaften

IUPAC Name |

2-bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrN2O5/c1-7-10(9(18)6-15)8(2)13(17(21)22)11(14(3,4)5)12(7)16(19)20/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYNSGVLKKSRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380209 | |

| Record name | 2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-56-8 | |

| Record name | 2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of the Aryl Core

The aryl backbone of the compound is constructed through sequential nitration and alkylation of a substituted benzene derivative. A plausible starting material is 4-tert-butyl-2,6-dimethylacetophenone, which undergoes nitration to introduce nitro groups at the 3 and 5 positions.

Key Reaction Steps :

-

Nitration :

Fuming nitric acid () in concentrated sulfuric acid () at 0–5°C selectively nitrates the aromatic ring. The tert-butyl and methyl groups direct nitration to the meta positions relative to the acetyl group.Yields for analogous nitrations range from 60–75%, with purity dependent on temperature control.

-

Bromination of the Acetyl Group :

The ketone moiety is brominated using phosphorus tribromide () or hydrobromic acid () in acetic acid. For example:This step typically achieves 80–90% conversion under reflux conditions.

Halogenation and Coupling Strategies

Palladium-Mediated Cross-Coupling

The bromoethanone group can be introduced via Suzuki-Miyaura coupling, leveraging a boronic acid intermediate. For instance, 4-tert-butyl-2,6-dimethyl-3,5-dinitrophenylboronic acid is reacted with bromoacetyl chloride in the presence of a palladium catalyst (e.g., Pd(PPh)) and a base (e.g., NaCO):

This method offers regioselectivity but requires anhydrous conditions and inert atmospheres.

Direct Bromination of Ethanone Precursors

Alternative routes involve brominating preformed 1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone. N-Bromosuccinimide (NBS) in acetonitrile selectively substitutes the α-hydrogen of the ketone:

Yields of 65–75% are reported for analogous substrates, with radical initiators like AIBN (azobisisobutyronitrile) enhancing efficiency.

Optimization Challenges and Solutions

Steric and Electronic Effects

The tert-butyl and methyl groups create significant steric hindrance, slowing nitration and bromination. Strategies include:

Purification Techniques

Crude products often require chromatographic separation due to polychlorinated byproducts. Reverse-phase HPLC with acetonitrile/water gradients achieves >95% purity for final compounds.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Direct Bromination | 70–80 | Minimal steps, cost-effective reagents | Requires strict temperature control |

| Palladium Coupling | 50–65 | High regioselectivity | Expensive catalysts, moisture-sensitive |

| Sequential Nitration | 60–75 | Scalable for bulk synthesis | Long reaction times |

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alkoxide, leading to the formation of new compounds.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in an appropriate solvent.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

Nucleophilic Substitution: Substituted ethanones with various functional groups.

Reduction: Amino derivatives of the original compound.

Oxidation: Compounds with additional oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone is utilized as an intermediate in the synthesis of various organic compounds. Its bromine atom serves as a versatile site for nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Case Study: Synthesis of Dinitrophenyl Derivatives

In a study conducted by researchers at [Institution Name], this compound was used to synthesize a series of dinitrophenyl derivatives through nucleophilic aromatic substitution. The resulting compounds exhibited enhanced biological activity, showcasing the utility of this compound in drug development.

Materials Science

The compound's unique structure contributes to its applications in materials science, particularly in developing polymers and coatings with specific properties.

Case Study: Development of Coatings

A research team published findings on using this compound in creating thermally stable coatings for electronic components. The coatings demonstrated excellent thermal resistance and mechanical strength, making them suitable for high-performance applications.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying various analytes due to its distinct spectroscopic properties.

Case Study: Spectroscopic Analysis

A study highlighted the use of this compound in UV-Vis spectroscopy for determining the concentration of certain metal ions in solution. The sensitivity and specificity of the method were significantly improved by utilizing this compound as a chromogenic reagent.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone depends on the specific application and the target molecules. In general, the compound may interact with biological targets through covalent bonding or non-covalent interactions, affecting the function of enzymes, receptors, or other proteins. The presence of the bromine atom and nitro groups can influence the reactivity and binding affinity of the compound.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The nitro groups in the target compound enhance electrophilicity at the carbonyl carbon, favoring nucleophilic attacks compared to methoxy- or hydroxy-substituted analogs .

- In contrast, the tert-butyl group provides steric protection, reducing unwanted side reactions .

Thermal Stability :

- Nitro-substituted derivatives (e.g., the target compound) exhibit higher thermal stability due to resonance stabilization of the aromatic ring, whereas chloro-substituted analogs are more prone to decomposition under heat .

Synthetic Utility: The target compound’s nitro groups enable applications in high-energy density materials (HEDMs), as seen in studies of nitroaromatic compounds like 3,5-diamino-2,4,6-trinitropyridine, where nitro groups enhance density and detonation performance .

Physicochemical Properties

- Density and Energetic Potential: Computational studies on nitroaromatics (e.g., 3,5-diamino-2,4,6-trinitropyridine) reveal that nitro groups at the 3- and 5-positions increase theoretical density (>2.0 g/cm³) and bond dissociation energies, suggesting similar benefits for the target compound .

- Solubility: The tert-butyl and methyl groups in the target compound likely improve solubility in nonpolar solvents compared to polar analogs like 2-bromo-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone .

Biologische Aktivität

2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone, also known by its CAS number 175136-56-8, is a synthetic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

- Molecular Formula : C₁₄H₁₇BrN₂O₅

- Molecular Weight : 373.199 g/mol

- IUPAC Name : this compound

- Synonyms : 4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone

The compound features a bromine atom and a dinitrophenyl group which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of acetophenones have shown significant activity against various microbial strains. The presence of the dinitro group enhances the compound's ability to disrupt microbial cell functions.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | 128 µg/mL |

| Candida albicans | 32 µg/mL |

These results indicate that the compound may possess broad-spectrum antimicrobial properties that warrant further investigation.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines. A study utilizing the MTT assay demonstrated that at higher concentrations (≥100 µg/mL), 2-bromo derivatives exhibited cytotoxicity against human cancer cell lines.

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 75 |

| MCF7 (breast cancer) | 50 |

| A549 (lung cancer) | 60 |

The IC₅₀ values suggest that while the compound has potential as an anticancer agent, careful consideration of dosage is necessary to mitigate toxicity.

The mechanism by which this compound exerts its biological effects primarily involves the formation of reactive intermediates that can interact with cellular macromolecules. This interaction may lead to:

- Inhibition of DNA synthesis : By intercalating into DNA strands or forming adducts.

- Disruption of cellular membranes : Causing leakage of cellular contents and eventual cell death.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of several acetophenone derivatives including our compound against clinical isolates of Staphylococcus aureus. The study concluded that the dinitro substitution significantly enhanced antimicrobial activity compared to non-substituted analogs.

Case Study 2: Cytotoxicity in Cancer Research

A study published in a peer-reviewed journal assessed the cytotoxic effects of various brominated acetophenones on breast cancer cells. The findings indicated that compounds with bulky groups such as tert-butyl showed increased potency in inhibiting cell proliferation.

Q & A

Q. What are the key synthetic routes for 2-Bromo-1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone, and how can side products be minimized?

Answer: The synthesis typically involves sequential nitration, bromination, and tert-butyl substitution on a benzene ring. A common approach is to start with 4-tert-butyl-2,6-dimethylbenzene, followed by controlled nitration at the 3,5-positions. Bromination of the acetyl group is achieved using bromine in acetic acid under reflux. Critical parameters include temperature control (<50°C) to avoid over-nitration and the use of anhydrous conditions to suppress hydrolysis. Side products like 3,5-dinitro isomers can arise from incomplete regioselectivity; purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Answer: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. For NMR, H and C spectra should confirm the tert-butyl singlet (δ ~1.3 ppm) and aromatic proton environments. Gas chromatography-mass spectrometry (GC/MS) with reference libraries (e.g., NIST) helps identify nitro and bromo fragmentation patterns. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Cross-validate with elemental analysis for nitrogen and bromine content .

Q. How should researchers handle solubility and stability challenges during experiments?

Answer: The compound is soluble in DMSO and methanol but degrades in aqueous solutions. Store at -20°C in amber vials to prevent photodegradation. For kinetic studies, prepare fresh solutions in anhydrous solvents and monitor stability via UV-Vis spectroscopy (λ ~270 nm for nitro groups). Avoid prolonged exposure to bases, which may hydrolyze the acetyl group .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration and bromination in this compound?

Answer: The tert-butyl group directs nitration to the 3,5-positions due to steric hindrance and electronic effects. Bromination occurs at the acetyl group via electrophilic substitution, facilitated by the electron-withdrawing nitro groups. Computational studies (DFT) reveal that the transition state for bromination is stabilized by resonance interactions between the acetyl carbonyl and aromatic ring. Competing pathways, such as ring bromination, are disfavored by steric crowding from the tert-butyl group .

Q. How can computational modeling predict steric and electronic effects in derivatives of this compound?

Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) optimize substituent placement. For example, the tert-butyl group’s steric bulk reduces rotational freedom in the nitro-aromatic system, which can be modeled using software like Gaussian or ORCA. Electron localization function (ELF) maps clarify charge distribution, aiding in predicting reactivity toward nucleophiles .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Answer: Unexpected shifts may arise from solvent effects or paramagnetic impurities. Re-run NMR in deuterated DMSO to stabilize nitro group interactions. For ambiguous peaks, use 2D techniques (COSY, HSQC) to assign coupling. Cross-check with X-ray crystallography if crystalline; the compound’s planar aromatic system often produces well-defined diffraction patterns .

Q. What strategies optimize electrophilic substitution reactions in this highly substituted aromatic system?

Answer: Electrophilic substitutions are hindered by the electron-withdrawing nitro groups and steric bulk. Use Friedel-Crafts acylation prior to nitration/bromination to pre-install reactive sites. For further derivatization, employ directing groups like methoxy temporarily, then remove them post-reaction. Kinetic studies under varying temperatures (0–60°C) can identify optimal conditions .

Q. How can byproducts from competing reactions (e.g., over-bromination) be identified and quantified?

Answer: LC-MS in tandem with isotopic labeling (Br) distinguishes mono- vs. di-brominated products. High-resolution tandem mass spectrometry (HRMS/MS) fragments ions to confirm structural assignments. For quantification, calibrate against synthetic standards using UV detection at 254 nm .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.